N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that features a benzothiazole moiety linked to a pyrazole ring
Mechanism of Action
Target of Action
The primary target of N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound’s interaction with COX enzymes is believed to be responsible for its anti-inflammatory properties .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which play a role in inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of these eicosanoids, thereby reducing inflammation and pain .
Pharmacokinetics
The compound is synthesized in good yield, suggesting that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is a reduction in inflammation and pain. In vitro studies have shown that the compound has anti-inflammatory activity . Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring demonstrated excellent COX-2 selectivity index (SI) values and even showed 78.28% and 69.64% inhibition of albumin denaturation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solid-state arrangement, absorption, and fluorescence properties can be influenced by the presence of a nitro (NO2) substituent . Additionally, the compound’s action may be affected by the reaction medium, with water being an environmentally acceptable solvent for the design and development of green chemistry technique .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Pyrazole Formation: The pyrazole ring is formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reaction: The final step involves coupling the benzothiazole intermediate with the pyrazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening methods to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrides such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit enzymes like cyclooxygenase (COX), which play a key role in the inflammatory process .
Medicine
In medicine, this compound is being investigated for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the formulation of various products.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
- N-(benzo[d]thiazol-2-yl)-2-methylbenzamide
- N-(benzo[d]thiazol-2-yl)-2-ethylbenzamide
Uniqueness
Compared to these similar compounds, N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the pyrazole ring, which enhances its biological activity and specificity. This structural difference allows for more potent inhibition of target enzymes and better pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-7-10(16-17(8)2)12(18)15-13-14-9-5-3-4-6-11(9)19-13/h3-7H,1-2H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXCUSHVZGJZPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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